beta-Glucosamine, tetraacetate, hydrochloride
Overview
Description
Beta-Glucosamine, tetraacetate, hydrochloride is a derivative of glucosamine, a natural amino sugar. It is of interest in the field of carbohydrate chemistry for its role as an intermediate in the synthesis of various compounds.
Synthesis Analysis
The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves multiple steps, starting from glucosamine hydrochloride. Hernández-Torres et al. (2002) describe an optimized synthesis of orthogonally protected glucosamine, transforming glucosamine hydrochloride into N-phthaloyl-β-D-glucosamine tetraacetate through a seven-step process with an overall yield of 34% (Hernández-Torres et al., 2002). Xiao-huan and Yong-de (2006) developed a two-step synthesis of Benzylidene-β-D-glucosamine tetraacetate, starting with the protection of the amino group followed by acetylation (Wang Xiao-huan & Zhao Yong-de, 2006).
Molecular Structure Analysis
The molecular structure of beta-Glucosamine, tetraacetate, hydrochloride features an orthogonally protected glucosamine backbone, important for further chemical modifications. The presence of acetate groups and the hydrochloride salt form are crucial for its solubility and reactivity in subsequent chemical reactions.
Chemical Reactions and Properties
The chemical properties of beta-Glucosamine, tetraacetate, hydrochloride are characterized by its reactivity towards various chemical transformations. For instance, it can undergo glycosylation reactions to form glycosidic bonds, a fundamental reaction in the synthesis of complex carbohydrates and glycoconjugates. Myszka et al. (2003) describe the use of 2-Acetamido-2-deoxy-D-glucose hydrochloride for preparing derivatives showing promising antitumor activities (Myszka et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of beta-Glucosamine, tetraacetate, hydrochloride, depend on the protection of amino and hydroxyl groups. These properties are critical for its handling and use in various chemical syntheses.
Chemical Properties Analysis
Beta-Glucosamine, tetraacetate, hydrochloride's chemical behavior is significantly influenced by its functional groups. The acetate groups make it a versatile intermediate for further functionalization, such as in the preparation of N-acyl-tetra-O-acyl glucosamine derivatives, as described by Dang et al. (2014), showcasing its potential in creating derivatives for medical applications (Chi-Hien Dang et al., 2014).
Scientific Research Applications
Application Summary
Glucosamine, in its acetylated form, is a natural constituent of some glycosaminoglycans (for example, hyaluronic acid and keratan sulfate) in the proteoglycans found in articular cartilage, intervertebral disc, and synovial fluid . It has been approved for the treatment of osteoarthritis (OA) in Europe to promote cartilage and joint health .
Methods of Application
In vitro and in vivo studies have uncovered glucosamine’s mechanisms of action on articular tissues (cartilage, synovial membrane, and subchondral bone) and justified its efficacy by demonstrating structure-modifying and anti-inflammatory effects at high concentrations . Glucosamine hydrochloride (10 and 30 mM; 2 h treatment) remarkably inhibits lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation, NF-κB activation, nucleotide-binding oligomerization domain-like receptor containing pyrin domain 3 (NLRP3) inflammasome activation, caspase-1 activation and upregulation and release of IL-1β .
Results or Outcomes
Glucosamine exerts chondroprotective effects and effectively reduces OA pain and stiffness . It exhibits anti-inflammatory effects by reducing the levels of pro-inflammatory factors (such as tumor necrosis factor-alpha, interleukin-1, and interleukin-6) and enhancing the synthesis of proteoglycans that retard cartilage degradation and improve joint function . Additionally, glucosamine improves cellular redox status, reduces OA-mediated oxidative damages, scavenges free radicals, upregulates antioxidant proteins and enzyme levels, inhibits the production of reactive oxygen species, and induces autophagy to delay OA pathogenesis .
Biomedical Applications
Application Summary
Glucosamine has a wide range of applications in the biomedical industry . It is a major component of various structural polymers, such as chitin, chitosan, and peptidoglycans .
Methods of Application
Glucosamine is used in the biomedical industry in various forms, including glucosamine hydrochloride and glucosamine sulfate . It is often used in combination with other compounds, such as chondroitin sulfate, for its potential synergistic effects .
Results or Outcomes
Several experimental and clinical trials have shown its tremendous applications in the health sector, especially in the case of cancer, osteoarthritis (OA), allergy, and inflammation-associated complications . Wider and safer applications for glucosamine have increased its volumetric demand and market share exponentially .
Food and Health Care Applications
Application Summary
Glucosamine can be used as a nutritional supplement in food and is the fourth most commonly used dietary supplement, worldwide . In addition to nutritional supplements, glucosamine is also used in foods and sports drinks to provide a supplemental benefit to joint health .
Methods of Application
Glucosamine is often added to foods and drinks in its hydrochloride or sulfate form . It can also be taken as a dietary supplement in pill or powder form .
Results or Outcomes
Glucosamine has been shown to provide benefits to joint health, and it may also have antibacterial properties, which makes it a promising natural food preservative .
Cosmetics Applications
Application Summary
Glucosamine is used in cosmetics to improve skin moisture .
Methods of Application
In the cosmetics industry, glucosamine is often used in topical creams and lotions . It can also be found in some anti-aging products due to its potential to improve skin elasticity .
Results or Outcomes
Glucosamine has been shown to improve skin moisture and may also have anti-aging effects .
Production from Waste Biomass and Microbial Fermentation
Application Summary
Glucosamine has a wide range of applications in biomedical, food, health care, and cosmetics industries . It is a major component of various structural polymers, such as chitin, chitosan, and peptidoglycans . Several experimental and clinical trials have shown its tremendous applications in the health sector especially in the case of cancer, osteoarthritis (OA), allergy, and inflammation-associated complications .
Results or Outcomes
Wider and safer applications for glucosamine increased its volumetric demand and market share exponentially . The predicted market share of nutraceuticals is estimated to increase at the rate of 8.3% until 2022 from USD 382.51 billion in 2019 .
Antibacterial Properties
Application Summary
Glucosamine sulfate also has antibacterial properties, which makes glucosamine a promising natural food preservative .
Methods of Application
Glucosamine can be added to food products in its sulfate form to act as a natural preservative .
Results or Outcomes
The antibacterial properties of glucosamine can help to extend the shelf life of food products and reduce the risk of foodborne illnesses .
Future Directions
Glucosamine is a promising candidate for the prevention and/or treatment of some other diseases due to its anti-oxidant and anti-inflammatory activities . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end GlcN .
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-XAWYEFCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Glucosamine, tetraacetate, hydrochloride | |
CAS RN |
10034-20-5 | |
Record name | β-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10034-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Glucosamine tetraacetate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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